(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid HCl
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Overview
Description
(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields
Scientific Research Applications
(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Mechanism of Action
Target of Action
The primary target of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride, also known as nirmatrelvir, is the SARS-CoV-2 protease . This protease is a critical enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic .
Mode of Action
Nirmatrelvir exerts its antiviral efficacy by inhibiting the SARS-CoV-2 protease . This protease cleaves several sites in the viral polyprotein, a process that is essential for the replication of the virus . By inhibiting this protease, nirmatrelvir prevents the virus from replicating, thereby halting the progression of the infection .
Biochemical Pathways
The biochemical pathway affected by nirmatrelvir is the viral replication pathway of SARS-CoV-2 . The SARS-CoV-2 protease, the target of nirmatrelvir, plays a crucial role in this pathway by cleaving the viral polyprotein at several sites . Inhibition of this protease by nirmatrelvir disrupts the viral replication pathway, preventing the virus from multiplying .
Pharmacokinetics
It is mentioned that the compound hashigh gastrointestinal absorption and is not a substrate for P-glycoprotein . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of nirmatrelvir is the inhibition of SARS-CoV-2 replication . By inhibiting the SARS-CoV-2 protease, nirmatrelvir prevents the virus from replicating, thereby reducing the viral load in the body . This can help to alleviate the symptoms of COVID-19 and reduce the severity of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method includes the use of chiral catalysts or auxiliaries to achieve the desired stereochemistry. For instance, the lipase-catalyzed resolution of racemic mixtures can be employed to obtain enantiomerically pure (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid .
Industrial Production Methods
Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as debenzylation and sulfation, followed by cation exchange to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride: This is a diastereomer with different stereochemistry.
(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride: Another diastereomer with distinct properties.
(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride: Yet another diastereomer with unique characteristics.
Uniqueness
(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIDXEOJSLEQHK-IYPAPVHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1969288-36-5 |
Source
|
Record name | (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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